molecular formula C12H21NO2 B13772684 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester CAS No. 90355-26-3

3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester

Cat. No.: B13772684
CAS No.: 90355-26-3
M. Wt: 211.30 g/mol
InChI Key: UBWWPLQZQRSBFZ-UHFFFAOYSA-N
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Description

3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is a chemical compound with the molecular formula C12H21NO2. It is a key intermediate in the synthesis of pregabalin, a medication used for the relief of neuropathic pain . This compound is characterized by its cyano group, ethyl group, and methyl group attached to a hexanoic acid ethyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester typically involves the reaction of 3-cyano-5-methylhexanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of an acid catalyst to facilitate esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of immobilized enzymes to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Key intermediate in the synthesis of pregabalin, which is used to treat neuropathic pain and epilepsy.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters and thereby alleviating neuropathic pain .

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-5-methylhexanoic acid: Similar structure but lacks the ethyl ester group.

    3-Amino-3-ethyl-5-methylhexanoic acid ethyl ester: Formed by the reduction of the cyano group.

    3-Cyano-3-ethyl-5-methylhexanoic acid: Formed by the hydrolysis of the ester group

Uniqueness

3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is unique due to its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of pregabalin. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry .

Properties

CAS No.

90355-26-3

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 3-cyano-3-ethyl-5-methylhexanoate

InChI

InChI=1S/C12H21NO2/c1-5-12(9-13,7-10(3)4)8-11(14)15-6-2/h10H,5-8H2,1-4H3

InChI Key

UBWWPLQZQRSBFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(CC(=O)OCC)C#N

Origin of Product

United States

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